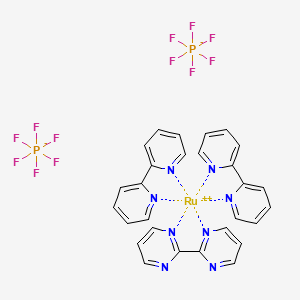![molecular formula C29H17Br B12301446 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the chemical formula C29H17Br It is known for its unique spiro structure, which involves a bromine atom attached to a spiro carbon that connects two fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of a precursor fluorene compound, followed by a spirocyclization reaction to form the spiro linkage. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, which can influence its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromospiro[benzo[c]fluorene-7,9’-xanthene]
- 5-Bromospiro[benzo[c]fluorene-7,9’-carbazole]
- 5-Bromospiro[benzo[c]fluorene-7,9’-dibenzofuran]
Uniqueness
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to its specific spiro linkage and the presence of a bromine atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
Properties
Molecular Formula |
C29H17Br |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-bromospiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H |
InChI Key |
SLWHXBBDAFDIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)



![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
